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Compound of Interest

Compound Name: Rislenemdaz

Cat. No.: B8068661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help interpret the negative results from the clinical trials of Rislenemdaz (CERC-

301), a selective NMDA receptor subunit 2B (GluN2B) antagonist.

Frequently Asked Questions (FAQs)
Q1: What was the underlying hypothesis for Rislenemdaz in treating Major Depressive

Disorder (MDD)?

A1: The hypothesis was that by selectively antagonizing the GluN2B subunit of the NMDA

receptor, Rislenemdaz would modulate glutamate neurotransmission, leading to a rapid

antidepressant effect. This was based on the known antidepressant effects of the non-selective

NMDA receptor antagonist, ketamine, with the aim of achieving similar efficacy without

ketamine's dissociative side effects. Preclinical studies in rodents demonstrated

antidepressant-like activity in the forced swim test.

Q2: What were the primary outcomes of the Phase II clinical trials for Rislenemdaz?

A2: Two key Phase II clinical trials of Rislenemdaz as an adjunctive therapy for treatment-

resistant depression failed to meet their primary efficacy endpoints.
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NCT01941043: This initial trial with a 8 mg/day dose did not show a significant change in the

Hamilton Depression Rating Scale (HDRS) by day 7.[1]

NCT02459236 (Clin301-203): This subsequent trial testing 12 mg and 20 mg doses also

failed to demonstrate a statistically significant improvement in the Bech-6 (a subset of the

HDRS) averaged over days 2 and 4 post-dose compared to placebo.[2]

Q3: Were there any signals of efficacy in the clinical trials?

A3: In the NCT02459236 trial, a pre-specified analysis of the 20 mg dose group at day 2

showed a numerically greater improvement from baseline on both the Bech-6 and the full

HDRS-17 compared to placebo, suggesting a potential, though not statistically significant, rapid

but transient treatment effect.[2] However, this was not sustained and did not translate to

meeting the primary endpoint.

Q4: What were the most common adverse events reported in the Rislenemdaz clinical trials?

A4: Rislenemdaz was generally well-tolerated. The most commonly reported adverse events in

the NCT02459236 study were increased blood pressure, dizziness, somnolence, and

paresthesia. There were no serious adverse events or discontinuations due to adverse events

reported in this trial.[2]

Troubleshooting Guide: Interpreting the Negative
Clinical Trial Data
This guide addresses potential questions and issues that may arise when analyzing the

negative results of the Rislenemdaz clinical trials.

Issue 1: Discrepancy between Preclinical Efficacy and
Clinical Failure
Potential Explanations:

Species Differences: The neurobiology of depression and the

pharmacokinetics/pharmacodynamics of Rislenemdaz may differ significantly between

rodents and humans.
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Model Limitations: The forced swim test in rodents is a screen for antidepressant-like activity

and may not fully recapitulate the complex pathophysiology of human MDD.

Dose and Receptor Occupancy: While preclinical studies showed a clear dose-response

relationship for antidepressant-like effects and receptor occupancy in rats, the translation of

this to an effective and safe dose in humans is challenging. It is possible that the doses

tested in the clinical trials did not achieve sufficient or sustained target engagement in the

relevant brain regions.

Issue 2: Lack of Efficacy Despite High Target Specificity
Potential Explanations:

Complexity of the NMDA Receptor System: The role of the GluN2B subunit in depression

may be more complex than initially hypothesized. Simple antagonism may not be sufficient to

produce a sustained antidepressant effect. The balance between synaptic and extrasynaptic

NMDA receptor activity, as well as the interplay between different subunits (e.g., GluN2A),

are critical for neuronal function and plasticity.

Downstream Signaling Pathways: The antidepressant effects of ketamine are thought to be

mediated by a cascade of downstream signaling events, including the activation of mTOR

and increased BDNF synthesis. It is possible that selective GluN2B antagonism by

Rislenemdaz does not engage these critical downstream pathways to the same extent as

ketamine.

Patient Heterogeneity: The patient population with treatment-resistant depression is highly

heterogeneous. It is possible that a specific subgroup of patients might have responded to

Rislenemdaz, but this was not apparent in the overall trial population.

Issue 3: Interpreting the Transient Signal of Efficacy with
the 20 mg Dose
Potential Explanations:

Pharmacokinetics: The transient effect at day 2 could be related to the pharmacokinetic

profile of Rislenemdaz, with a rapid peak concentration followed by a decline that is

insufficient to maintain the therapeutic effect.
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Rapid Neurochemical Changes: The initial blockade of GluN2B receptors might have

induced a rapid but short-lived change in glutamate signaling, leading to a temporary

improvement in mood.

Placebo Effect: The observed effect, being not statistically significant, could be within the

range of variability and influenced by a high placebo response rate, which is common in

depression trials.

Quantitative Data from Clinical Trials
Table 1: Results of the NCT02459236 (Clin301-203) Phase II Trial - Primary Endpoint

Treatment Group
Mean Improvement
from Baseline on
Bech-6 (Period 1)

Mean Improvement
from Baseline on
Bech-6 (Period 2)

Weighted Average
Difference from
Placebo (Placebo -
Drug)

Placebo 3.82 2.86 N/A

Rislenemdaz 12 mg 2.50 1.64 +1.45

Rislenemdaz 20 mg 4.11 3.38 -0.04

Data from Cerecor Inc. Press Release, November 29, 2016.

Table 2: Pre-specified Secondary Endpoint Analysis at Day 2 for the 20 mg Dose in

NCT02459236

Endpoint Treatment Group
Mean Improvement
from Baseline
(Period 1)

Mean Improvement
from Baseline
(Period 2)

Bech-6 Placebo 3.59 2.30

Rislenemdaz 20 mg 4.71 3.52

HDRS-17 Placebo 6.24 3.60

Rislenemdaz 20 mg 9.71 5.38
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Data from Cerecor Inc. Press Release, November 29, 2016.

Experimental Protocols
Rodent Forced Swim Test (FST)
Objective: To assess antidepressant-like activity of a compound in rodents.

Methodology:

Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-

25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.

Procedure:

Mice or rats are individually placed in the water-filled cylinder.

The total duration of the test is typically 6 minutes.

The behavior of the animal is recorded, usually during the last 4 minutes of the test.

Behavioral Scoring: The primary measure is the duration of immobility, where the animal

makes only the movements necessary to keep its head above water. Increased immobility

time is interpreted as a state of "behavioral despair." Antidepressant compounds are

expected to decrease the duration of immobility.

Data Analysis: The duration of immobility is compared between the vehicle-treated control

group and the drug-treated groups using appropriate statistical tests (e.g., ANOVA followed

by post-hoc tests).

Western Blot for Brain-Derived Neurotrophic Factor
(BDNF)
Objective: To quantify the expression of BDNF protein in brain tissue samples.

Methodology:
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Tissue Homogenization: Brain tissue (e.g., hippocampus or prefrontal cortex) is

homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total

protein.

Protein Quantification: The total protein concentration in each sample is determined using a

standard protein assay (e.g., BCA or Bradford assay).

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide

gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis

(SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

nitrocellulose or PVDF).

Immunoblotting:

The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat

milk) to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific for BDNF.

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the

enzyme on the secondary antibody to produce light. The light signal is captured using a

digital imaging system.

Data Analysis: The intensity of the bands corresponding to BDNF is quantified and

normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein

loading. The relative expression of BDNF is then compared across different experimental

groups.
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Caption: Rislenemdaz Mechanism of Action and Downstream Signaling.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b8068661?utm_src=pdf-body-img
https://www.benchchem.com/product/b8068661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8068661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Phase

Clinical Phase

Outcome

Rodent Model of Depression

Forced Swim Test Western Blot for BDNF

Phase II Trial (NCT01941043)
8 mg/day

Positive Signal

Phase II Trial (NCT02459236)
12 mg & 20 mg/day

Dose Escalation

Negative Results
(Failure to meet primary endpoints)

Click to download full resolution via product page

Caption: Rislenemdaz Development and Trial Workflow.
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Caption: Logical Flow of Rislenemdaz Investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8068661#interpreting-negative-results-from-
rislenemdaz-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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